
5,6-Dihydroxy-Des(dimethoxy) Bosutinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-Des(dimethoxy) Bosutinib: is a derivative of bosutinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML). This compound is characterized by the presence of two hydroxyl groups replacing the methoxy groups in the bosutinib structure, which may alter its pharmacological properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl groups: This step involves the demethylation of the methoxy groups present in bosutinib, followed by hydroxylation.
Final coupling reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can be used as a model compound to study the effects of hydroxylation on the pharmacological properties of tyrosine kinase inhibitors.
Biology: The compound can be used in biological assays to investigate its effects on cellular signaling pathways, particularly those involving tyrosine kinases.
Medicine: Research into this compound may provide insights into the development of new therapeutic agents for the treatment of CML and other cancers.
Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
5,6-Dihydroxy-Des(dimethoxy) Bosutinib exerts its effects by inhibiting the activity of tyrosine kinases, particularly the BCR-ABL fusion protein found in CML cells. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the proliferation and survival of cancer cells.
Molecular Targets and Pathways:
BCR-ABL fusion protein: The primary target in CML.
SRC family kinases: Secondary targets that may also be inhibited by the compound.
Comparación Con Compuestos Similares
Bosutinib: The parent compound, which contains methoxy groups instead of hydroxyl groups.
Dasatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Imatinib: The first tyrosine kinase inhibitor developed for CML treatment.
Uniqueness: 5,6-Dihydroxy-Des(dimethoxy) Bosutinib is unique due to the presence of hydroxyl groups, which may enhance its solubility and alter its interaction with biological targets compared to its methoxy-containing counterpart, bosutinib.
Propiedades
Número CAS |
2468737-94-0 |
|---|---|
Fórmula molecular |
C24H25Cl2N5O3 |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
4-(2,4-dichloro-5-hydroxyanilino)-6-hydroxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H25Cl2N5O3/c1-30-4-6-31(7-5-30)3-2-8-34-23-12-19-16(9-22(23)33)24(15(13-27)14-28-19)29-20-11-21(32)18(26)10-17(20)25/h9-12,14,32-33H,2-8H2,1H3,(H,28,29) |
Clave InChI |
YATLVPNWKIGHJX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


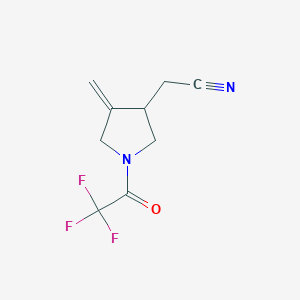
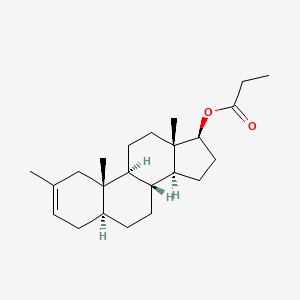

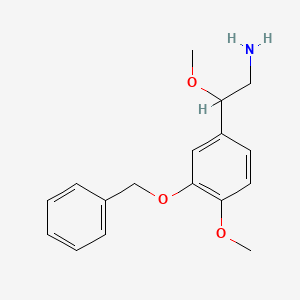
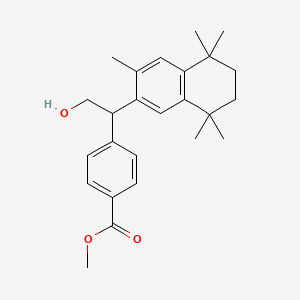
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)

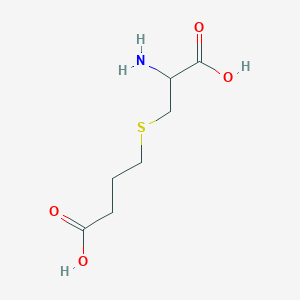

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
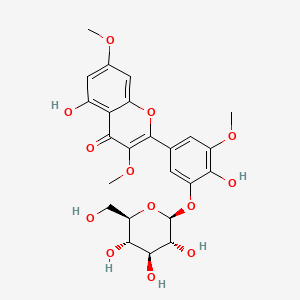
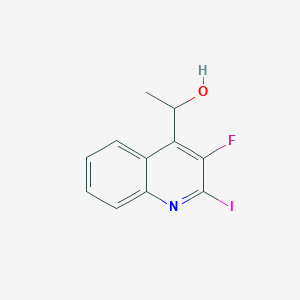
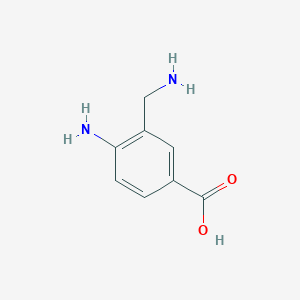
![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
